[(3,4-Dimethylphenyl)sulfonyl]indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
CEXYJRSIBLKFIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Sulfonylated Indoline Systems
Direct Construction of the Indoline (B122111) Core in Sulfonylated Architectures
The direct formation of the indoline ring in molecules already bearing a sulfonyl group represents an efficient and convergent approach to this class of compounds. Several modern synthetic methods have been developed to achieve this transformation, offering various levels of efficiency, regioselectivity, and substrate scope.
Palladium-Catalyzed Intramolecular C-H Amination Routes to Indolines
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines from β-arylethylamine derivatives. beilstein-journals.org This method involves the direct formation of a C-N bond at an ortho-C(sp²)–H position of the aryl ring. An efficient protocol has been developed for the synthesis of indoline compounds from picolinamide (B142947) (PA)-protected β-arylethylamine substrates. beilstein-journals.org These reactions are characterized by their high efficiency, low catalyst loadings, and mild operating conditions, utilizing inexpensive reagents. beilstein-journals.org
Detailed Research Findings:
Table 1: Representative Yields for Palladium-Catalyzed Intramolecular C-H Amination to Indolines Note: This table presents representative data for the synthesis of various substituted indolines via palladium-catalyzed C-H amination, as specific data for [(3,4-Dimethylphenyl)sulfonyl]indoline is not available.
| Entry | Substrate | Catalyst | Oxidant | Yield (%) |
| 1 | N-(2-phenylethyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 85 |
| 2 | N-(4-methoxy-2-phenylethyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 78 |
| 3 | N-(4-chloro-2-phenylethyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 82 |
Copper-Catalyzed Cyclization Reactions Utilizing Sulfonyl Azides
Copper-catalyzed reactions have been effectively employed for the synthesis of sulfonylated indoline derivatives. A notable example is the cyclization of 2-ethynylanilines with sulfonyl azides, which provides a direct route to 2-sulfonyliminoindolines. nih.govrsc.org This methodology is distinguished by its mild reaction conditions and the ability to introduce functional groups at the 2-position of the indoline ring. nih.gov
Detailed Research Findings:
Research has demonstrated that N-alkyl or aryl-substituted 2-ethynylanilines react efficiently with various sulfonyl azides in the presence of a copper catalyst to yield the corresponding 2-sulfonyliminoindolines. nih.govrsc.org These products can then be further transformed into other valuable indoline derivatives. The reaction proceeds with a broad substrate scope, accommodating a range of substituents on both the aniline (B41778) and sulfonyl azide (B81097) components.
Table 2: Representative Yields for Copper-Catalyzed Cyclization of 2-Ethynylanilines with Sulfonyl Azides Note: This table presents representative data for the synthesis of 2-sulfonyliminoindolines, as specific data for the direct synthesis of this compound via this method is not available.
| Entry | 2-Ethynylaniline Derivative | Sulfonyl Azide | Catalyst | Yield (%) |
| 1 | N-methyl-2-ethynylaniline | Tosyl azide | CuI | 88 |
| 2 | N-phenyl-2-ethynylaniline | Benzenesulfonyl azide | CuI | 85 |
| 3 | N-benzyl-2-ethynylaniline | 4-Nitrobenzenesulfonyl azide | CuI | 92 |
Iron(II)-Catalyzed and Photochemical Cyclization Reactions for Polycyclic Sulfonyl Indolines
Iron-catalyzed radical cyclization presents a cost-effective and environmentally benign approach to the synthesis of indoline scaffolds. A regiospecific iron-catalyzed intermolecular radical [3+2] cyclization of N-sulfonylanilines with α-substituted styrenes has been developed for the assembly of 2,2-disubstituted indolines. nih.gov This method is notable for being ligand- and directing group-free. nih.gov
Detailed Research Findings:
In these reactions, an anilino radical is proposed to be a key reactive intermediate, and the iron complex is believed to act as a Lewis acid, controlling both the reactivity and regiospecificity of the transformation. nih.gov This methodology allows for the efficient coupling of various N-sulfonylanilines with different α-substituted styrenes.
Table 3: Representative Yields for Iron-Catalyzed Radical Cyclization to 2,2-Disubstituted Indolines Note: This table presents representative data for the synthesis of various 2,2-disubstituted indolines, as specific data for this compound synthesis via this method is not available.
| Entry | N-Sulfonylaniline | Styrene Derivative | Catalyst | Yield (%) |
| 1 | N-Tosyl-p-toluidine | α-Methylstyrene | FeCl₂ | 75 |
| 2 | N-Mesyl-aniline | α-Phenylstyrene | FeCl₂ | 68 |
| 3 | N-Nosyl-p-anisidine | α-Methyl-4-chlorostyrene | FeCl₂ | 81 |
Metal-Free Electrochemical Intramolecular C(sp2)-H Amination Approaches
Electrochemical synthesis offers a green and sustainable alternative to metal-catalyzed reactions. A metal-free electrochemical intramolecular C(sp²)–H amination has been developed for the switchable synthesis of indoline and indole (B1671886) derivatives from readily available 2-vinyl anilines. nih.gov This method utilizes iodine as a mediator.
Detailed Research Findings:
The outcome of the reaction, either the indoline or the indole, can be controlled by the reaction conditions. The electrochemical process is characterized by its mild conditions and the avoidance of stoichiometric chemical oxidants.
Table 4: Representative Outcomes of Metal-Free Electrochemical Intramolecular C(sp2)-H Amination Note: This table illustrates the switchable synthesis of indolines and indoles, as specific data for this compound is not available.
| Entry | Substrate | Conditions | Product | Yield (%) |
| 1 | N-Tosyl-2-vinylaniline | Electrolysis, I₂, KSCN | N-Tosylindole | 75 |
| 2 | N-Tosyl-2-vinylaniline | Electrolysis, I₂, PhNH₂ | N-Tosylindoline | 82 |
Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles to Indolines
The reduction of N-sulfonylindoles to the corresponding N-sulfonylindolines is a fundamental transformation. While specific catalysts for the hydroboration of N-sulfonylindoles are not extensively documented, methods developed for the reduction of indoles can be conceptually applied. A lanthanide/B(C₆F₅)₃-promoted hydroboration reduction of indoles and quinolines with pinacolborane has been reported.
Detailed Research Findings:
This catalytic system has shown effectiveness for a range of indole substrates. The reaction proceeds via the formation of an indole-borane intermediate, followed by hydroboration. It is plausible that this methodology could be adapted for the reduction of N-sulfonylindoles to their corresponding indolines, including this compound.
Regioselective Functionalization of the Indoline Moiety
Once the sulfonylated indoline core is constructed, its further functionalization allows for the generation of a diverse library of compounds. The electronic nature of the N-sulfonyl group influences the reactivity of both the benzene (B151609) ring and the five-membered ring of the indoline scaffold.
Detailed Research Findings:
The functionalization of the indoline ring can be directed to various positions. For instance, Friedel-Crafts type reactions can introduce substituents onto the electron-rich aromatic ring. The positions ortho and para to the nitrogen atom are generally activated towards electrophilic substitution, although the steric bulk of the sulfonyl group can influence the regioselectivity. Functionalization at the C2 and C3 positions of the five-membered ring can also be achieved through various methods, including lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. While specific examples for the regioselective functionalization of this compound are scarce, the general principles of indoline chemistry can be applied to predict and achieve the desired transformations.
C-2 Sulfonylation of Indoles as Precursors to Indoline Frameworks
The direct functionalization of the indole core is a primary strategy for accessing sulfonylated indolines. While sulfenylation of indoles typically occurs at the C-3 position, specific methods have been developed to achieve regioselective sulfonylation at the C-2 position. mdpi.com One effective approach involves the iodine-catalyzed reaction of indoles with sodium sulfinates. This metal-free, one-pot method allows for the formation of various 2-arylsulfonyl indoles at room temperature under an air atmosphere. acs.org For instance, reacting an N-protected indole with sodium 3,4-dimethylbenzenesulfinate in the presence of iodine would yield the desired 1-[(3,4-dimethylphenyl)sulfonyl]-2-sulfonylindole intermediate.
Another strategy employs TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a catalyst for the C-2 sulfenylation of indole alkaloids using N-sulfenylsuccinimides, resulting in valuable 2-thioindole derivatives. nih.gov Although this method introduces a sulfenyl group, subsequent oxidation can convert it to the sulfonyl group.
Once the 2-sulfonyl indole precursor is synthesized, the indoline framework is typically formed through a reduction of the indole's C2-C3 double bond. This can be achieved using various hydrogenation methods. The resulting N-protected 2-sulfonylindoline can then be deprotected if necessary to yield the final product, such as this compound.
Table 1: Examples of C-2 Sulfonylation of Indoles This table is illustrative, based on described methodologies.
| Indole Substrate | Sulfonylating Agent | Catalyst/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| N-Methylindole | Sodium benzenesulfinate | Iodine, Room Temp | 1-Methyl-2-(phenylsulfonyl)-1H-indole | Good |
| Indole | Sodium p-toluenesulfinate | Iodine, Room Temp | 2-(p-Tolylsulfonyl)-1H-indole | High |
| 5-Bromo-N-tosylindole | N-(Phenylsulfenyl)succinimide | TMSOTf, then oxidation | 5-Bromo-1-tosyl-2-(phenylsulfonyl)-1H-indole | Moderate-Excellent nih.gov |
C-3 Functionalization via Arenesulfonyl Indoles as Precursors
Arenesulfonyl indoles are valuable precursors for the diversification of indoles at the C-3 position. nih.gov The arenesulfonyl group, acting as a good leaving group, facilitates the in-situ generation of vinylogous imine intermediates under basic conditions. These intermediates readily react with a wide range of nucleophiles to introduce various substituents at the C-3 position. nih.gov This strategy allows for the modular synthesis of C-3 functionalized indoles, which can then be reduced to the corresponding indolines.
The aza-Friedel-Crafts alkylation represents another powerful method for C-3 functionalization. This approach involves the direct, often catalyst-free, coupling of indole derivatives with dihydroisoquinolines or similar imine-containing species under mild conditions. researchgate.net While this method typically introduces a larger heterocyclic fragment, it underscores the reactivity of the C-3 position in the presence of suitable electrophiles. Heterogeneous catalysts, such as reusable platinum nanoclusters, have also been developed for the selective C-3 alkylation of indoles using primary alcohols, operating under additive-free transfer hydrogenation conditions. nih.gov
N-1 Functionalization Strategies and Their Influence on Molecular Characteristics
Functionalization at the N-1 position of the indoline ring is a key strategy for modulating the molecule's physicochemical and pharmacological properties. The introduction of different substituents on the nitrogen atom can significantly alter characteristics such as solubility, metabolic stability, and target-binding affinity. nih.gov
A variety of synthetic methods are available for creating N-substituted indoles and indolines. One notable technique is the Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization of N-substituted 2-vinylanilines. organic-chemistry.org This method allows for the efficient construction of the indole skeleton with a pre-installed N-substituent and is tolerant of both electron-rich and electron-poor substrates. organic-chemistry.org The resulting N-substituted indoles can then be reduced to indolines.
The nature of the N-1 substituent has a profound impact on the molecule. For example, studies on N-substituted indole derivatives have shown that the presence of tertiary amino and phenyl groups at the N1 position can lead to significant biological activity. nih.gov Conversely, substituting the N-1 position can sometimes diminish activity if the N-H proton is crucial for a specific biological mechanism, such as the Hydrogen Atom Transfer (HAT) mechanism involved in antioxidant activity. nih.gov In the context of this compound, the N-H is unsubstituted, but derivatization at this position represents a primary route for analog synthesis.
Modifications of Peripheral Substituents on the Indoline Nitrogen and Ring
Beyond specific C-2, C-3, or N-1 functionalization, broader strategies exist for modifying peripheral substituents on the entire indoline scaffold. These "late-stage" modifications are invaluable in medicinal chemistry for rapidly generating diverse analogs from a common core structure. acs.org
Skeletal editing, for instance, involves the insertion or deletion of atoms within the ring system itself. Researchers have developed methods to insert a nitrogen atom into indole scaffolds to create quinazolines or quinoxalines, a transformation steered by using a silyl (B83357) protecting group on the indole nitrogen. acs.orgyoutube.com While this fundamentally alters the core, it demonstrates the advanced chemical manipulations possible.
More conventional modifications involve functionalizing the benzenoid ring of the indoline. Palladium/norbornene cooperative catalysis, for example, enables the synthesis of C3,C4-disubstituted indoles from ortho-substituted aryl iodides. nih.gov Similarly, copper-catalyzed methods have been developed for the direct C-7 sulfonylation of indolines using arylsulfonyl chlorides, providing regioselective access to C-7 functionalized scaffolds. researchgate.net These methods allow for the introduction of additional functional groups onto the this compound framework, enabling a detailed exploration of structure-activity relationships.
Strategic Derivatization of the Sulfonyl Moiety and Aryl Substituents
Modifying the sulfonyl group and its attached aryl substituent provides another dimension for optimizing the properties of the parent molecule.
Structural Modifications of the Dimethylphenyl Group to Influence Molecular Interactions
The 3,4-dimethylphenyl group in this compound plays a significant role in defining the molecule's interactions with biological targets. Altering the substitution pattern on this aryl ring can profoundly affect potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related arylsulfonamide-containing compounds have shown that the position and nature of substituents on the aryl ring are critical. nih.govnih.gov
For example, in a series of β2 adrenoceptor agonists, moving a sulfonamide group from the para- to the meta-position on the phenyl ring increased potency. nih.gov Similarly, the type of substituent matters; primary sulfonamides were found to be more potent than secondary or tertiary analogues in that specific series. nih.gov
For this compound, strategic modifications could include:
Varying Methyl Group Positions: Shifting the methyl groups to other positions (e.g., 2,4- or 3,5-dimethyl) would alter the shape and electronic profile of the molecule, potentially improving or diminishing its fit within a target's binding site.
Introducing Other Functional Groups: Replacing the methyl groups with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986) groups) would modulate the electronic character of the sulfonamide, which can be crucial for binding interactions. nih.gov
Extending or Replacing the Ring: Replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings, could explore new binding pockets or introduce additional interaction points.
Table 2: Hypothetical Modifications to the Dimethylphenyl Group and Their Potential Influence
| Modification | Rationale | Potential Effect on Molecular Interaction |
|---|---|---|
| Relocate methyl groups (e.g., to 2,5- or 2,6-positions) | Alter steric profile and rotational barrier of the aryl group. | Change in binding pose; potential increase or decrease in affinity due to steric clash or improved fit. |
| Replace methyl with methoxy groups | Introduce hydrogen bond acceptor capability and alter electronics. | Formation of new hydrogen bonds with the target; altered electronic interactions. |
| Replace methyl with chloro or fluoro groups | Introduce halogen bonding potential and change lipophilicity/electronics. | New halogen bonding interactions; modulation of membrane permeability and metabolic stability. |
| Replace phenyl ring with a pyridine (B92270) ring | Introduce a basic nitrogen for potential salt formation and hydrogen bonding. | Stronger, more directional interactions with acidic residues in a binding pocket; improved solubility. nih.gov |
Incorporation of Fluorinated Substituents through Specific Sulfonyl Chemistry
The incorporation of fluorine into molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Introducing fluorine into the this compound scaffold can be achieved through specific sulfonyl chemistry, most notably by synthesizing sulfonyl fluorides.
Sulfonyl fluorides can be prepared via several routes. A common method is the chlorine-fluorine exchange of an arenesulfonyl chloride using a fluoride (B91410) source like potassium fluoride (KF). rsc.orgorganic-chemistry.org More advanced, one-pot protocols have been developed that convert stable and readily available sulfonic acids or their salts directly into sulfonyl fluorides. rsc.orgnih.gov These methods often use deoxyfluorination reagents or a two-step process involving in-situ formation of a sulfonyl chloride followed by fluorination. nih.gov
Once a fluorinated sulfonylating agent, such as 3,4-bis(trifluoromethyl)benzenesulfonyl chloride or a fluorinated benzenesulfonyl fluoride, is synthesized, it can be reacted with indoline to create fluorinated analogs of the target compound. Alternatively, methods are being developed for the site-selective incorporation of fluorine into complex molecules using engineered enzymes, which could offer a future route to producing regioselectively fluorinated polyketides and other natural product-like structures. nih.govprinceton.edu
Chemical Reactivity and Transformation Pathways of 3,4 Dimethylphenyl Sulfonyl Indoline Analogs
Oxidation and Reduction Processes of Sulfonyl Indoline (B122111) Systems
Oxidation and reduction reactions are fundamental to modifying the sulfonyl indoline core, allowing for either the aromatization of the indoline ring or the removal of the sulfonyl group.
The conversion of the indoline ring to its aromatic indole (B1671886) counterpart can be effectively catalyzed by enzymatic systems, particularly cytochrome P450 (P450) enzymes. nih.govresearchgate.net This bio-aromatization represents a significant metabolic pathway for indoline-containing compounds. psu.edu Studies have shown that indoline is efficiently aromatized to indole by human liver microsomes and several specific P450 enzymes, with CYP3A4 exhibiting the highest activity. nih.govresearchgate.net This process is described as a novel "aromatase" mechanism that proceeds via dehydrogenation. nih.govresearchgate.netpsu.edu
The proposed mechanism for this P450-mediated dehydrogenation is believed to involve two sequential one-electron oxidation steps, rather than a hydroxylation followed by dehydration. psu.edu Evidence suggests the mechanism does not proceed through N-oxidation or the formation of an aliphatic alcohol intermediate that subsequently dehydrates. nih.govresearchgate.net In addition to P450, flavin-containing monooxygenase (FMO) 3 has been shown to catalyze the N-oxidation of indoline, leading to the formation of N-hydroxyindole and a dimeric product, nih.govnih.govbeilstein-journals.orgacs.orgdioxadiazino[2,3-a:5,6-a']diindole, through an indoline nitrone intermediate. nih.govpsu.edu
The enzymatic dehydrogenation of the indoline core is significant as the resulting indole products may exhibit markedly different biological activities compared to the parent indoline compounds. nih.govresearchgate.net Furthermore, substituted indoles, such as 3-methylindole, can be further dehydrogenated by P450 enzymes to form reactive 3-methyleneindolenine (B1207975) electrophiles. researchgate.netpsu.edu
The arenesulfonyl group, while a useful protecting group and activating moiety, can be cleaved through reductive desulfonylation. This reaction is valuable for accessing 3-alkylated indoles from arenesulfonyl indole precursors. nih.gov The sulfonyl group's ability to act as a good leaving group is central to this transformation. nih.govrsc.org
Various reductive methods have been employed to achieve this desulfonylation. For instance, treatment of arenesulfonyl indoles with lithium aluminum hydride (LiAlH₄) can furnish linear 3-alkyl indoles. nih.gov Alternatively, using a Grignard reagent at low temperatures provides access to branched 3-alkyl indoles in high yields. nih.gov Flow chemistry conditions utilizing polymer-supported sodium borohydride (B1222165) have also been successfully applied for the synthesis of 3-alkyl indoles. nih.gov
Table 1: Reductive Desulfonylation Methods for Arenesulfonyl Indoles
| Reductant/Reagent | Substrate | Product Type | Yield (%) |
|---|---|---|---|
| Polymer-supported NaBH₄ | Arenesulfonyl indoles | 3-Alkyl indoles | 57–85 |
| LiAlH₄ | Arenesulfonyl indoles | Linear 3-alkyl indoles | 56–86 |
| Grignard reagent (RMgX) | Arenesulfonyl indoles | Branched 3-alkyl indoles | 75–94 |
Nucleophilic and Electrophilic Transformations Involving the Sulfonylated Indoline Scaffold
The presence of the electron-withdrawing arenesulfonyl group on the indoline nitrogen significantly influences its reactivity towards both nucleophiles and electrophiles. Arenesulfonyl indoles serve as effective precursors for vinylogous imine intermediates, which are generated in situ under basic conditions. rsc.org These intermediates readily react with a wide variety of nucleophiles, leading to the C-3 functionalization of the indole core. nih.govrsc.org
Reactions such as the Michael addition and Friedel-Crafts reaction have been successfully applied to arenesulfonyl indoles. nih.gov However, the reduced electron density in the indole ring due to the sulfonyl group can render it less reactive towards certain electrophilic reactions like the Friedel-Crafts reaction at the C-3 position. nih.gov The versatility of arenesulfonyl indoles allows for their use in a broad range of synthetic applications under mild conditions, highlighting their importance in organic synthesis. rsc.org
Intramolecular Rearrangements and Cycloaddition Reactions in the Synthesis of Sulfonyl Indoline Architectures
Intramolecular rearrangements and cycloaddition reactions are powerful strategies for constructing complex, polycyclic architectures based on the sulfonyl indoline scaffold.
A notable rearrangement is the 1,3-sulfonyl migration. Under visible light irradiation and in the presence of a gold(I) or silver(I) catalyst, ortho-alkynyl N-sulfonyl precursors can undergo a 5-endo-dig cyclization followed by a 1,3-sulfonyl migration to yield 3-sulfonylindoles. acs.org Mechanistic studies support the involvement of a sulfonyl radical in this process. acs.org Another significant rearrangement is the intramolecular Fischer indole synthesis, which has been combined with an aromatic researchgate.netresearchgate.net-sigmatropic rearrangement to prepare tricyclic benzo[cd]indoles. nih.gov
Cycloaddition reactions provide direct access to the bicyclic indoline ring system from acyclic precursors. nih.gov Intramolecular [4+2] cycloaddition of ynamides and conjugated enynes is a highly modular strategy for constructing indolines and indoles with multiple substituents on the six-membered ring. nih.gov This method involves heating an enyne precursor to generate a strained isoaromatic cyclic allene (B1206475), which then rearranges to the indoline structure. nih.gov Photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines have also been developed, leading to complex polycyclic scaffolds and azetidine (B1206935) derivatives, respectively. nih.gov The reaction pathway can be controlled by modulating the substrate. nih.gov Radical cyclizations of N-sulfonylindoles can also lead to spirocyclic indolines, where an initially formed imine intermediate is subsequently reduced. beilstein-journals.org
Table 2: Cycloaddition Strategies for Sulfonyl Indoline Architectures
| Reaction Type | Precursors | Key Features | Product |
|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | Ynamides and conjugated enynes | Thermally promoted; forms a cyclic allene intermediate | Highly substituted indolines |
| Photosensitized [4+2] Cycloaddition | N-sulfonylimines and alkenes | Visible light-induced; stereoselective | Polycyclic scaffolds |
| Photosensitized [2+2] Cycloaddition | N-sulfonylimines | Visible light-induced; substrate-dependent | Azetidine derivatives |
| Radical Cyclization | 3-substituted N-sulfonylindoles | Forms an imine intermediate that is reduced | Spirocyclic indolines |
Mechanistic Investigations in Sulfonylated Indoline Chemistry
Kinetic Studies of Indoline (B122111) Derivatization Reactions
Kinetic studies are crucial for understanding the reaction rates and mechanisms of indoline derivatization. While specific kinetic data for the derivatization of [(3,4-Dimethylphenyl)sulfonyl]indoline are not extensively documented in readily available literature, general principles can be drawn from related systems. For instance, in the dynamic kinetic resolution of indole-based heterobiaryls, the configurational lability of starting materials is a key factor. The N-benzyl-3-[2-(methylthio)phenyl]-1H-indole-2-carbaldehyde, a related indole (B1671886) derivative, was shown to be configurationally labile in solution, which is a prerequisite for such resolutions. acs.org Computational studies, such as Density Functional Theory (DFT), have been employed to estimate the racemization barriers in these systems. acs.org Such approaches could be applied to understand the kinetics of reactions involving this compound, particularly in stereoselective transformations.
The rate of derivatization is also influenced by the nature of the catalyst and the substrates. In the asymmetric Friedel-Crafts reaction of indoles, the reaction conditions, including the type of catalyst and the presence of additives, can significantly affect the reaction kinetics and the enantioselectivity of the products. researchgate.net
Elucidation of Rate-Limiting Steps in Catalytic Indoline Formation
The formation of the indoline core through catalytic cyclization reactions involves multiple steps, and identifying the rate-limiting step is key to optimizing the reaction. In copper-catalyzed cyclization reactions of 2-ethynylanilines with sulfonyl azides to form 2-sulfonyliminoindolines, the reaction proceeds under mild conditions. nih.govcapes.gov.br While the specific rate-limiting step for this transformation is not explicitly detailed in the search results, in many metal-catalyzed cyclizations, either the initial coordination of the metal to the substrate or a subsequent bond-forming or reductive elimination step can be rate-determining.
In the context of palladium-catalyzed asymmetric dearomatization of indoles to form spiro-indoline structures, the reaction mechanism involves a sequence of steps including oxidative addition, carbopalladation, and reductive elimination. chemrxiv.org The efficiency of these reactions can be dependent on factors such as the electronic properties of the substituents on the indole ring. For example, substrates with electron-withdrawing groups like trifluoromethyl showed a decrease in yield, suggesting that the electronic nature of the substrate can influence the rate of the catalytic cycle. chemrxiv.org
Identification and Role of Reactive Intermediates in Sulfonylation and Cyclization Mechanisms
The formation of sulfonylated indolines often proceeds through various reactive intermediates. In radical cyclizations of N-sulfonylindoles, α-sulfonamidoyl radicals are primary products which can eliminate a sulfonyl radical to form a transient imine. beilstein-journals.org This imine intermediate can then be reduced to the corresponding spiro-indoline. beilstein-journals.org
Another identified reactive intermediate is the arylsulfonyl radical. This species can be generated from sources like sodium bisulfite (NaHSO3) under Fe(II)-catalysis or UV irradiation and can participate in cyclization reactions to form polycyclic sulfonyl indolines. researchgate.net The generation of an alkylsulfonyl radical from a Hantzsch ester under photoredox catalysis has also been proposed as a key step in some sulfonylation reactions. researchgate.net
In the context of the synthesis of 2-sulfonyliminoindolines, the reaction of 2-ethynylanilines with sulfonyl azides in the presence of a copper catalyst likely involves a copper-nitrene or a related reactive species that initiates the cyclization cascade. nih.govcapes.gov.br
Table 1: Reactive Intermediates in Sulfonylated Indoline Synthesis
| Intermediate | Precursor/Reaction Type | Role in Mechanism |
| α-Sulfonamidoyl radical | Radical cyclization of ene-sulfonamides | Primary product leading to imine formation |
| Imine | Elimination of sulfonyl radical from α-sulfonamidoyl radical | Reduced to form the final indoline product |
| Arylsulfonyl radical | NaHSO3 with Fe(II) or UV | Reacts with unsaturated systems to form C-S bonds |
| Thiyl radical | Various precursors | Initiates carbocyclization cascades |
Detailed Analysis of Catalyst-Substrate Interactions in Asymmetric Synthesis
In the asymmetric synthesis of indolines, the interaction between the catalyst and the substrate is fundamental to achieving high enantioselectivity. In the synthesis of optically pure 2,3-disubstituted indolines, π-π stacking interactions between the aromatic rings of the substrate and the catalyst are considered crucial for the intramolecular SNAr process to occur under mild conditions. nih.gov These non-covalent interactions help to pre-organize the substrate in a specific conformation, leading to the preferential formation of one enantiomer.
Bifunctional catalysts, such as those derived from cinchona alkaloids, utilize a network of hydrogen bonding interactions to activate both the nucleophile (indole) and the electrophile (imine) simultaneously in asymmetric Friedel-Crafts reactions. nih.gov This dual activation is key to the high efficiency and enantioselectivity observed. nih.gov
In palladium-catalyzed asymmetric dearomatization reactions, the chiral ligand bound to the palladium center dictates the stereochemical outcome. The choice of ligand is critical for creating a chiral environment around the metal, which in turn controls the facial selectivity of the subsequent bond formations. chemrxiv.org
Table 2: Key Catalyst-Substrate Interactions in Asymmetric Indoline Synthesis
| Catalytic System | Key Interaction | Role in Asymmetric Induction |
| LDA, LHMDS, KHMDS with sulfinyl-substituted precursors | π-π stacking | Pre-organization of the substrate for stereoselective cyclization |
| Bifunctional Cinchona Alkaloid Catalysts | Hydrogen bonding | Simultaneous activation of nucleophile and electrophile |
| Palladium with Chiral Ligands | Coordination to the metal center | Creation of a chiral pocket to control stereochemistry |
Proposed Mechanisms for Cytochrome P450-Mediated Dehydrogenation of Indolines
Cytochrome P450 (P450) enzymes are capable of metabolizing indoline derivatives through a novel "aromatase" process, leading to the formation of indoles. nih.govresearchgate.net This dehydrogenation is significant as the resulting indole products can have different biological activities or can be further bioactivated to toxic species. nih.govpsu.edu
The proposed mechanism for the P450-mediated dehydrogenation of indoline does not appear to proceed through N-oxidation or the dehydration of an alcohol intermediate. nih.govresearchgate.net Instead, a formal dehydrogenation pathway is suggested. researchgate.netpsu.edu Studies with human liver microsomes have shown that several P450 isoforms can catalyze this reaction, with CYP3A4 exhibiting the highest activity. nih.govresearchgate.net
In contrast, flavin-containing monooxygenase 3 (FMO3) was found to catalyze the N-oxidation of indoline, leading to an indoline nitrone intermediate. nih.govpsu.edu This nitrone can then tautomerize to N-hydroxyindole and subsequently dimerize and oxidize to form other products. nih.govresearchgate.net This highlights the different mechanistic pathways that can be accessed by different enzyme systems. The P450-catalyzed mechanism is thought to involve two one-electron oxidation steps, which is distinct from the mechanism of other aromatases like CYP19. psu.edu
Structure Activity Relationship Sar and Structural Determinants of Biological Interactions for Sulfonylated Indoline Analogs
Systematic Structural Modifications and Their Correlated Molecular Activities
Systematic modifications of the indoline (B122111) scaffold, the sulfonyl group, and the attached aryl moiety have been explored to understand their impact on biological activity. These studies reveal that even minor structural changes can lead to significant differences in potency and selectivity.
Research on 1-acylindoline-5-sulfonamides, developed through a scaffold hopping approach from 1-aminoindane-5-sulfonamide, has demonstrated the importance of the indoline core in inhibiting cancer-related carbonic anhydrases (CAs). nih.gov By varying the acyl group at the 1-position of the indoline-5-sulfonamide (B1311495) core, researchers have created a series of analogs with varying inhibitory activities against tumor-associated CA IX and CA XII, with KI values reaching as low as 132.8 nM and 41.3 nM, respectively. nih.gov For instance, the introduction of a perfluorobenzoyl group at the 1-position of the indoline scaffold led to a derivative that demonstrated a similar orientation in the active site of CA IX as the parent indane compound but formed new, favorable interactions. nih.gov This modification resulted in a clear enhancement of antiproliferative activity against the MCF7 breast cancer cell line under both normal and hypoxic conditions. nih.gov
In a different context, a comprehensive structure-activity relationship (SAR) investigation was conducted on a tricyclic indoline, N-[2-(6-bromo-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-4-chlorobenzene-1-sulfonamide, which acts as a resistance-modifying agent in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This study identified specific regions of the molecule that could be modified without losing the desired biological activity and led to the discovery of a more potent analog with reduced toxicity in mammals. nih.gov
The synthesis of various indoline derivatives has been undertaken to explore a range of biological activities, including antibacterial, anti-tuberculosis, and antifungal properties. researchgate.net In one study, indoline was first reacted with a substituted benzoyl chloride, followed by chlorosulfonation and condensation with aromatic amines to produce a series of indoline derivatives. researchgate.net A similar pathway involving 5-nitroindoline, reduction, and subsequent reaction with aromatic sulfonyl chlorides also yielded biologically active compounds. researchgate.net Many of these synthesized indolines displayed significant activity against various microbial strains and also showed promising antioxidant properties in DPPH assays. researchgate.net
A series of novel indoline derivatives were designed and synthesized to act as activators for CDGSH iron sulfur domain 2 (Cisd2), a protein relevant to nonalcoholic fatty liver disease (NAFLD). nih.gov Starting from a hit compound, systematic modifications led to the identification of indolines with enhanced potency, with the most potent compounds showing EC50 values around 315 nM. nih.gov
The following table summarizes the findings from a study on 1-acylindoline-5-sulfonamides and their inhibitory activity against carbonic anhydrase IX.
| Compound | Modification on Indoline-5-sulfonamide Core | Carbonic Anhydrase IX Inhibition (KI, nM) | Reference |
|---|---|---|---|
| Analog 1 | 1-Benzoyl | >10000 | nih.gov |
| Analog 2 | 1-(4-Fluorobenzoyl) | 268.4 | nih.gov |
| Analog 3 | 1-(Pentafluorobenzoyl) | 132.8 | nih.gov |
| Analog 4 | 1-(4-Trifluoromethylbenzoyl) | 201.7 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline-Sulfonyl and Indole-Sulfonyl Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.gov This approach is instrumental in drug design, allowing for the prediction of activity for novel compounds and providing insights into the molecular features crucial for biological function. nih.govneliti.commdpi.com
QSAR studies have been successfully applied to various sulfonyl-containing heterocyclic systems, including those related to indoline. For instance, QSAR models have been developed for substituted benzenesulfonyl glutamines as tumor suppressors, yielding excellent correlations (r = 0.89). nih.gov These models can be valuable for designing lead compounds with potent inhibitory effects on tumor development. nih.gov
In the context of indole (B1671886) derivatives, which are structurally related to indolines, QSAR studies have been performed on 2,3-diaryl indoles as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net These studies on 2-sulfonylphenyl-3-phenyl-indoles and 2-phenyl-3-sulfonylphenyl-indoles help to elucidate the structural requirements for this class of diaryl heterocyclic inhibitors. researchgate.net Furthermore, QSAR modeling has been applied to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against viral proteases like SARS-CoV 3CLpro. nih.gov Such models have demonstrated good predictive ability and have been used to guide the optimization of lead compounds. nih.gov
A QSAR study on 1-[{4-(aminoalkoxy)phenyl}sulfonyl]indolizines, acting as calcium entry blockers, revealed that substituents at the 2-position of the indolizine (B1195054) ring affect activity through their hydrophobic and electronic properties. bits-pilani.ac.in The study also indicated that replacing the indolizine ring with other heterocyclic systems, such as an N-substituted indole ring, could be beneficial for activity. bits-pilani.ac.in
The development of predictive QSAR models for anti-HIV indolyl aryl sulfones has shown that both linear and nonlinear models can be established with good external predictivity, aiding in the design of novel inhibitors. wu.ac.th For a series of indeno[1,2-b]indole (B1252910) derivatives acting as Casein Kinase II (CK2) inhibitors, a QSAR model was developed and used to predict the activity of other related scaffolds. mdpi.com
The following table presents key statistical parameters from a representative QSAR study on anti-proliferative indole derivatives.
| Model Type | Correlation Coefficient (R) | Cross-validated R² (Q²) | Key Descriptors | Reference |
|---|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.85 | 0.78 | Topological, Electronic | neliti.com |
| Artificial Neural Network (ANN) | 0.99 | 0.98 | Topological, Electronic, DFT-based | neliti.com |
| Fujita-Ban Model | 0.89 | N/A | Substituent constants | nih.gov |
| Modified Hansch-Fujita Model | 0.82 | N/A | Hydrophobic, Electronic, Steric parameters | nih.gov |
Influence of the Dimethylphenyl Moiety and Sulfonyl Group on Biological Target Recognition and Binding Affinity
The dimethylphenyl moiety and the sulfonyl group are critical components of [(3,4-Dimethylphenyl)sulfonyl]indoline that significantly influence its interaction with biological targets.
In a study of NADPH Oxidase 2 (NOX2) inhibitors with a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton, molecular modeling showed that the inhibitor molecules bind in the NADPH binding site. nih.gov The sulfonyl group's oxygen atoms were shown to form hydrogen bonds with amino acid residues like Arg73. nih.gov While this study did not specifically use a dimethylphenyl group, it highlights the importance of the aryl sulfonyl moiety in anchoring the inhibitor within the binding site. The specific substitution on the phenyl ring would modulate these interactions.
Chiral Induction and Enantioselectivity Aspects in Indoline Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities, metabolic fates, and toxicities. The indoline scaffold can possess stereogenic centers, making the enantioselective synthesis of indoline derivatives a crucial aspect of developing new therapeutic agents.
Various strategies have been developed for the synthesis of chiral indole and indoline derivatives. sciencedaily.com One approach involves dynamic kinetic resolution, where a racemic intermediate is converted into a single enantiomer of the product through a catalyzed reaction that proceeds much faster for one enantiomer. sciencedaily.com For example, a catalytic reaction to produce cyclopenta[b]indoles, which are fused ring systems containing an indole structure, can be achieved with high selectivity for the desired spatial arrangement. sciencedaily.com
The synthesis of spirocyclic indoline-3-ones, a motif found in many biologically active natural products, has been achieved with high stereoselectivity. acs.org Gold(I)-catalyzed cyclization of an azido-alkyne generates an intermediate that undergoes a spirocyclization step stereoselectively, yielding the product as a single isolable stereoisomer. acs.org
Chiral resolution via chromatographic methods is a common technique to separate enantiomers from a racemic mixture. mdpi.com For instance, chiral High-Performance Liquid Chromatography (HPLC) has been used to resolve the racemic mixtures of propranolol (B1214883) analogs, yielding pure enantiomers with high enantiomeric excess. mdpi.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. mdpi.com
While specific studies on the chiral induction and enantioselectivity of this compound were not found, the principles derived from the synthesis of other chiral indoline derivatives are directly applicable. The introduction of the sulfonyl group at the nitrogen of the indoline ring does not in itself create a chiral center at the nitrogen atom, but chirality can be present elsewhere in the indoline ring, for example, at the C2 or C3 positions if they are appropriately substituted. The synthesis of such chiral sulfonylated indolines would require either starting from a chiral indoline precursor or employing an asymmetric synthesis methodology.
Identification of Key Structural Features for Interaction with Specific Biological Targets
The identification of key structural features responsible for binding to specific biological targets is a primary goal of SAR studies. For sulfonylated indoline analogs, several key features have been identified that are critical for their interaction with various enzymes and receptors.
The Sulfonamide Moiety: For inhibitors of metalloenzymes like carbonic anhydrase, the sulfonamide group is often the primary binding element. In indoline-5-sulfonamides, the deprotonated sulfonamide group coordinates with the catalytic Zn²⁺ ion in the active site of carbonic anhydrases. nih.gov This interaction is often supplemented by hydrogen bonds between the sulfonamide's oxygen and/or nitrogen atoms and nearby amino acid residues, such as Thr199. nih.gov Similarly, indoline sulfonyl compounds have been designed to inhibit other dimetalloenzymes like DapE and bacterial metallo-β-lactamases (MBLs), where the sulfonyl-containing moiety is crucial for inhibitory activity without relying on a thiol group. google.com
The Indoline Core: The indoline ring system serves as a rigid scaffold that properly orients the other functional groups for optimal interaction with the target. nih.gov Its structure can be modified to improve properties like antiproliferative activity. nih.gov In the case of NADPH Oxidase 2 (NOX2) inhibitors, the indoline group can form hydrophobic interactions with residues such as Tyr324 in the binding pocket. nih.gov
Substituents on the Aryl Ring: The substitution pattern on the phenyl ring of the sulfonyl group is critical for modulating potency and selectivity. In N-arylsulfonylimidazolidinones with anticancer activity, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to be beneficial for enhancing activity. nih.gov For HIV-1 fusion inhibitors based on an indole scaffold, the nature and position of substituents on benzyl (B1604629) groups attached to the indole rings significantly impact binding affinity and antiviral activity. nih.gov The 3,4-dimethyl substitution pattern on the phenyl ring of this compound would likely engage in hydrophobic interactions within the target's binding site.
The following table summarizes key structural features and their roles in binding to specific biological targets for indoline-based compounds.
| Structural Feature | Biological Target | Role in Interaction | Reference |
|---|---|---|---|
| Sulfonamide Group | Carbonic Anhydrase IX | Coordinates with Zn²⁺ ion; forms hydrogen bonds with active site residues. | nih.gov |
| Indoline Core | NADPH Oxidase 2 (NOX2) | Forms hydrophobic interactions with Tyr324. | nih.gov |
| Aryl Substituents | Various (e.g., cancer cell lines) | Modulates hydrophobicity and steric fit to enhance potency. | nih.gov |
| Inter-ring Linkage | HIV-1 gp41 | Determines overall molecular shape for optimal binding to hydrophobic pocket. | nih.gov |
Computational and Theoretical Approaches in the Study of 3,4 Dimethylphenyl Sulfonyl Indoline
Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial for understanding the binding mechanism of [(3,4-Dimethylphenyl)sulfonyl]indoline and its analogs. The process involves preparing three-dimensional structures of both the ligand and the target protein and then using scoring functions to evaluate the binding affinity of various ligand poses within the protein's active site.
Studies on structurally related indole-based sulfonamides have successfully used molecular docking to identify potential therapeutic targets and elucidate binding interactions. For instance, docking analyses of indole-based diaza-sulphonamides against the Janus kinase 3 (JAK-3) protein, a key player in some cancers, revealed strong binding affinities. nih.govresearchgate.net These simulations can identify crucial interactions, such as hydrogen bonds and π-stacking interactions with key amino acid residues in the target's binding pocket. nih.gov The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction. For a series of indole-based diaza-sulphonamides, docking scores against the JAK-3 protein ranged from -8.8 to -9.7 kcal/mol. nih.govresearchgate.net Similarly, docking studies of other complex sulfonamides into the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) active site showed comparable binding affinity scores (−7.50 to −8.92 kcal/mol) to known inhibitors. mdpi.com These findings underscore the utility of molecular docking in identifying promising lead compounds for further development. nih.gov
Table 1: Example of Molecular Docking Results for Structurally Related Compounds
| Compound Class | Target Protein | Docking Score Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole-based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 | Not specified |
This table presents data from studies on compounds structurally related to this compound to illustrate the application of molecular docking.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and properties of molecules. For a compound like this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential. This knowledge helps in understanding the molecule's intrinsic reactivity and its potential to interact with biological targets.
In studies of related indole (B1671886) alkaloids, DFT calculations have been employed to evaluate electronic properties and reactivity. chemmethod.com Such analyses can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. These calculations provide a theoretical foundation for understanding the compound's behavior in biological systems and guide the design of derivatives with enhanced activity. chemmethod.com
Table 2: Properties Investigated Using Density Functional Theory (DFT)
| Calculated Property | Significance in Drug Design |
|---|---|
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Describes the charge distribution across the molecule. |
| Bond Lengths and Angles | Defines the optimized geometric structure of the molecule. |
This table summarizes key molecular properties that can be determined for this compound using DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior
Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. Unlike the static picture provided by molecular docking, MD simulations reveal the dynamic nature of the ligand-protein complex in a simulated physiological environment. chemmethod.com For this compound, an MD simulation can track its conformational changes and the stability of its interaction with a target protein.
Typically, an MD simulation is run for a specific duration, such as 25 to 100 nanoseconds, to observe the system's behavior. chemmethod.comdergipark.org.tr Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time indicates that the ligand remains securely bound within the active site, confirming the stability of the complex. dergipark.org.tr RMSF analysis highlights the flexibility of different parts of the protein and ligand. Furthermore, MD simulations can be used to calculate the binding energy between components, providing a quantitative measure of system stability. mdpi.com
Table 3: Typical Parameters and Outputs of Molecular Dynamics (MD) Simulations
| Parameter/Output | Description | Typical Values/Software |
|---|---|---|
| Simulation Time | Duration of the simulation to capture molecular motion. | 25 ns - 100 ns |
| Simulation Software | Programs used to run the MD calculations. | Desmond, AMBER |
| Solvent Model | Simulates the aqueous physiological environment. | TIP3P water model |
| Analysis Metrics | Quantify the stability and flexibility of the complex. | RMSD, RMSF |
This table outlines common settings and analyses performed in MD simulations to study ligand-protein interactions.
In Silico Prediction of Molecular Interactions and Biochemical Pathways
In silico tools are widely used to predict how a compound like this compound might interact with metabolic enzymes and other biological molecules, thereby anticipating its biochemical fate and potential for drug-drug interactions (DDIs). nih.govnih.gov A significant focus of these predictions is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov
Computational models, often based on Structure-Activity Relationships (SAR), can classify compounds as potential inhibitors or non-inhibitors of major CYP isoforms. nih.gov These predictive models are built using large datasets of known drug interactions and can achieve high accuracy. For instance, some models for predicting DDIs mediated by various CYP450 isoforms have shown an average accuracy of about 92%. nih.govnih.gov Such predictions are critical during early drug discovery to flag compounds that may have undesirable pharmacokinetic profiles or a high risk of causing adverse effects when co-administered with other medications. nih.govnih.gov
Table 4: Prediction of Interactions with Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Role in Drug Metabolism | Prediction Model Accuracy |
|---|---|---|
| CYP3A4 | Metabolizes ~50% of clinical drugs. | 0.93 |
| CYP2D6 | Metabolizes many CNS and cardiovascular drugs. | Not specified |
| CYP2C9 | Metabolizes NSAIDs, warfarin, and others. | Not specified |
| CYP2C19 | Metabolizes proton pump inhibitors and antidepressants. | 0.82 |
This table lists key CYP enzymes and the reported accuracy of in silico models in predicting interactions, which is vital for assessing the metabolic profile of new compounds. nih.govnih.gov
Computational Screening and Cheminformatics for Identification of Novel Analogs with Desired Properties
Computational screening, also known as virtual screening, is a method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach, combined with cheminformatics, allows for the rapid identification of novel analogs of this compound with potentially improved properties. Cheminformatics involves the use of computational tools to predict physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com
Web-based tools like SwissADME are frequently used to calculate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.commdpi.com These properties are evaluated against criteria like Lipinski's rule of five, which helps predict a compound's potential for oral bioavailability. researchgate.netdergipark.org.tr By filtering vast virtual libraries based on these predicted properties and docking scores, researchers can prioritize a smaller, more manageable number of candidate molecules for synthesis and experimental testing, significantly streamlining the drug discovery pipeline. mdpi.com
Table 5: Example of Predicted Physicochemical Properties for a Related Sulfonamide
| Property | Predicted Value | Significance (Lipinski's Rule of Five) |
|---|---|---|
| Molecular Weight | 494.6 g/mol | < 500 g/mol |
| XLogP3-AA (Lipophilicity) | 1.7 | LogP < 5 |
| Hydrogen Bond Donor Count | 1 | ≤ 5 |
| Hydrogen Bond Acceptor Count | 8 | ≤ 10 |
This table uses data for a related compound, 2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-[4-(dimethylsulfamoyl)phenyl]acetamide, to illustrate the types of cheminformatic predictions used to assess drug-likeness. nih.gov
Biological Investigations of Sulfonylated Indoline Derivatives: Mechanistic and Target Oriented Studies
Interactions with Enzymatic Systems and Related Pathways
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are a cornerstone in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov The primary mechanism of action for sulfonamide inhibitors, including those with an indoline (B122111) scaffold, involves the coordination of the deprotonated sulfonamide group to the Zn(II) ion within the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's activity.
The indoline moiety and its substituents act as a "tail" that extends from the zinc-binding sulfonamide group. This tail can form additional interactions with amino acid residues in and around the active site, which significantly influences the inhibitor's potency and isoform selectivity. nih.gov For instance, studies on indoline-5-sulfonamides have shown that modifications at the 1-position of the indoline ring can lead to potent and selective inhibition of tumor-associated isoforms like CA IX and CA XII. mdpi.com Similarly, indolin-2-one-based sulfonamides have demonstrated potent inhibitory activity against several human CA (hCA) isoforms, with some derivatives showing single-digit nanomolar inhibition constants, surpassing the standard drug acetazolamide. unifi.it
The general inhibitory mechanism can be summarized in two key steps:
The sulfonamide group (-SO₂NH₂) loses a proton to become an anion (-SO₂NH⁻).
This anionic nitrogen atom, along with one of the oxygen atoms, coordinates with the Zn(II) ion in the active site, forming a stable tetrahedral complex.
The affinity and selectivity of these inhibitors are determined by the specific interactions of the indoline part of the molecule with the hydrophilic and hydrophobic residues lining the active site cavity, which vary among the different CA isoforms.
Table 1: Inhibitory Activity of Selected Indolin-2-one-based Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IV (Kᵢ in nM) | hCA VII (Kᵢ in nM) |
|---|---|---|---|---|
| 6a | 81.5 | 6.8 | 10.4 | 21.6 |
| 6b | 42.0 | 7.7 | 4.0 | 13.2 |
| 6c | 68.3 | 5.9 | 5.2 | 16.5 |
| Acetazolamide (AAZ) | 250 | 12 | 45 | 2.5 |
Data sourced from studies on novel indolin-2-one-based sulfonamides. nih.gov
Modulation of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Activities
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes from arachidonic acid. mdpi.com Research into the inhibition of this pathway has identified various compounds capable of modulating 5-LOX activity. Studies on N-aminoindoline derivatives have shown that these compounds can exhibit significant 5-LOX inhibitory activity in vitro. nih.gov While these are not sulfonylated derivatives, it demonstrates that the indoline scaffold can be a basis for the development of 5-LOX inhibitors.
Soluble epoxide hydrolase (sEH) is another key enzyme in inflammatory and pain signaling pathways. mdpi.com It metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH is a therapeutic strategy to enhance the body's natural anti-inflammatory responses. mdpi.com While direct studies on sulfonylated indoline derivatives are scarce, research on other chemical classes, such as sulfonyl urea derivatives, has demonstrated potent sEH inhibition. mdpi.comnih.gov This suggests that the sulfonyl group can be a key pharmacophore for targeting sEH. Furthermore, indolinone alkaloids isolated from natural sources have also been identified as potent sEH inhibitors, with some acting as competitive and others as non-competitive or mixed-type inhibitors. nih.gov
Inhibition Mechanisms of Glycosidase and Cholinesterase Enzymes
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov A study on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives revealed their potential as inhibitors of α-glucosidase. nih.govnih.gov The proposed mechanism involves the interaction of the inhibitor with the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Molecular docking studies have suggested that these compounds can form key interactions with the active site residues of α-glucosidase, supporting their inhibitory activity. researchgate.net
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Various indole (B1671886) and indoline derivatives have been investigated as cholinesterase inhibitors. nih.govmdpi.com The mechanism of inhibition often involves the binding of the indoline scaffold to the catalytic or peripheral anionic site of the enzyme, thereby blocking the entry of acetylcholine or stabilizing a non-productive enzyme conformation. For instance, dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]triones have shown promising efficacy against both AChE and BChE, with a preference for AChE. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Selected Indoline-2,3-dione-based Benzene Sulfonamide Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) |
|---|---|
| 1 | 1.10 ± 0.10 |
| 6 | 1.20 ± 0.10 |
| 11 | 0.90 ± 0.10 |
| Acarbose (Standard) | 11.50 ± 0.30 |
Data sourced from studies on indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov
Cytochrome P450-Mediated Biotransformations and Their Implications
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including drugs. mdpi.com The indoline core is susceptible to biotransformation by these enzymes. A key metabolic pathway for indoline and its derivatives is aromatization to the corresponding indole, a process catalyzed by several CYP isoforms, with CYP3A4 showing the highest activity. doi.orgnih.govresearchgate.net
This dehydrogenation is significant because the resulting indole may have a vastly different biological activity profile and toxicity compared to the parent indoline compound. nih.gov For example, some 3-substituted indoles can be further metabolized into reactive 3-methyleneindolenine (B1207975) electrophiles, which can covalently bind to proteins and DNA, leading to toxicity. doi.org
Besides aromatization, other CYP-mediated reactions for the indoline scaffold include hydroxylation and epoxidation. nih.gov The specific metabolites formed depend on the substitution pattern of the indoline ring and the specific CYP isoforms involved. Understanding these biotransformations is crucial for predicting the pharmacokinetic and toxicological profiles of drugs containing an indoline moiety.
Modulation of Intracellular Signaling Pathways and Protein Interactions
Investigation of WNT/β-Catenin Pathway Modulation through Dishevelled (DVL) Protein Interaction
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.gov The Dishevelled (Dvl) protein is a key mediator in this pathway, transducing signals from the Frizzled receptor to downstream components. nih.gov The PDZ domain of Dvl is crucial for its interaction with the Frizzled receptor, making it an attractive target for therapeutic intervention. nih.gov
Research has shown that small molecules, including certain sulfonamides, can act as inhibitors of the Dvl PDZ domain. nih.gov By binding to the PDZ domain, these inhibitors can block the Dvl-Frizzled interaction, thereby interrupting the Wnt signaling cascade and suppressing β-catenin-dependent gene transcription. This provides a mechanism by which sulfonylated compounds could potentially modulate this pathway.
Furthermore, studies on other indole-containing compounds, such as Indole-3-carbinol, have demonstrated the ability to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of key downstream targets like β-catenin, c-myc, and cyclin D1. nih.gov This suggests that the indole/indoline scaffold itself can contribute to the modulation of this critical oncogenic pathway.
Inhibition of Specific Kinase Activities, such as p38 MAPK
No studies have been identified that investigate the inhibitory effects of [(3,4-Dimethylphenyl)sulfonyl]indoline on p38 mitogen-activated protein kinase (MAPK) or any other specific kinase.
Effects on Nuclear Translocation and Activation of Transcription Factors (e.g., NF-κB, AP-1)
There is no available research on the effects of this compound on the nuclear translocation or activation of transcription factors such as nuclear factor-kappa B (NF-κB) or activator protein-1 (AP-1).
Exploration of Other Identified Biological Targets beyond Enzymes and Signaling Cascades
Scientific literature does not currently contain information regarding the exploration of other biological targets for this compound beyond enzymes and signaling cascades.
Further research is required to elucidate the potential biological activities and therapeutic applications of this compound.
Future Directions and Emerging Research Avenues for Sulfonylated Indoline Chemistry
Development of Novel, Sustainable, and Highly Regioselective Synthetic Methodologies for Indoline-Sulfonyl Scaffolds
The synthesis of indoline-sulfonyl scaffolds has traditionally relied on methods that can be harsh and may lack regioselectivity. The development of novel, sustainable, and highly regioselective synthetic methodologies is a critical area of ongoing research.
Recent advancements have focused on transition-metal-catalyzed reactions, which often proceed under milder conditions with higher efficiency and selectivity. For instance, copper-catalyzed multicomponent reactions have been developed for the regioselective 1,4-sulfonylindolylation of 1,3-dienes, providing access to allylsulfone-containing indole (B1671886) derivatives. acs.orgnih.gov These methods are characterized by their mild reaction conditions, excellent regioselectivity, and broad functional group tolerance. acs.orgnih.gov
Another promising approach involves the direct C-H functionalization of indoles. Iodine-mediated C2 sulfonylation of indoles has been reported to proceed at room temperature with high yields, offering a facile and general method for introducing the sulfonyl group at a specific position. acs.org Furthermore, metal-free methods for the chemo- and regioselective synthesis of C3-sulfonate esters of quinolines from quinoline (B57606) N-oxides using sulfonyl chlorides have also been developed, showcasing the versatility of sulfonyl chlorides as both sulfonylation and chlorination reagents. rsc.org
The pursuit of sustainability has also led to the exploration of greener reaction conditions and catalysts. For example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a promoter has enabled the metal-free, regioselective C-H alkylation of indolines. nih.gov Such methodologies reduce reliance on toxic metal catalysts and organic solvents, aligning with the principles of green chemistry.
Advanced Mechanistic Elucidation of Complex Stereoselective Transformations
A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. For complex stereoselective transformations involving sulfonylated indolines, a combination of experimental and computational techniques is being employed for mechanistic elucidation.
For example, in the copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes, mechanistic studies have suggested that the copper catalyst plays a dual role in initiating sulfonyl radicals and promoting indole coupling. acs.orgnih.gov Density functional theory (DFT) calculations have been instrumental in rationalizing the outcomes of Zn(II)-catalyzed divergent syntheses of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions. polimi.it These computational studies help to understand how the nature and type of substituents on the substrates can act as a chemical switch, directing the reaction towards different products under the influence of the same catalyst. polimi.it
The intramolecular [4+2] cycloaddition of ynamides and conjugated enynes to form highly substituted indolines is another area where mechanistic understanding is crucial. nih.gov The reaction is believed to proceed through a highly strained isoaromatic cyclic allene (B1206475) intermediate, which then rearranges to the indoline (B122111) product. nih.gov The role of additives like butylated hydroxytoluene (BHT) and solvents like trifluoroethanol in facilitating this rearrangement is an area of active investigation. nih.gov
Future efforts will likely involve the use of more sophisticated spectroscopic techniques, such as in-situ reaction monitoring, to directly observe reactive intermediates. The integration of these experimental data with high-level computational modeling will provide a more complete picture of the reaction pathways and transition states, enabling the design of catalysts and reaction conditions for even more complex and challenging stereoselective transformations.
Integration of High-Throughput Screening with Advanced Computational Methods for De Novo Target Identification
The identification of the biological targets of sulfonylated indolines is a critical step in understanding their mechanism of action and for their development as therapeutic agents. The integration of high-throughput screening (HTS) with advanced computational methods is a powerful strategy for de novo target identification. nih.govnih.govnih.gov
HTS allows for the rapid screening of large libraries of compounds against a panel of biological targets. nih.govsouthernresearch.org These libraries can be diverse, containing a wide range of chemical scaffolds, or they can be focused, containing compounds with known pharmacologically active motifs. upenn.edu Label-free assay technologies, such as SAMDI (self-assembled monolayers and desorption/ionization) mass spectrometry, have been developed to increase the throughput and reduce the incidence of false positives in HTS campaigns. nih.gov
Computational methods, in turn, can be used to predict potential biological targets for small molecules. nih.govnih.govrsc.org These in silico approaches can be broadly categorized as ligand-based or structure-based. Ligand-based methods rely on the principle of chemical similarity, where the biological activity of a new compound is predicted based on its similarity to known active molecules. nih.gov Structure-based methods, such as reverse docking, involve docking a small molecule into the binding sites of a large number of protein structures to identify potential binding partners. nih.gov
The synergy between HTS and computational methods is particularly powerful. Computational methods can be used to prioritize compounds for HTS, enriching the screening library with molecules that are more likely to be active. rsc.org Conversely, the data from HTS can be used to refine and validate computational models. nih.gov Network-based approaches, which integrate data from genomics, proteomics, and other 'omics' technologies, are also being used to identify potential targets and to understand the broader biological context in which a compound is active. nih.govmdpi.com
Future directions in this area include the development of more accurate and predictive computational models, as well as the use of artificial intelligence and machine learning to analyze the large datasets generated by HTS. southernresearch.org The integration of these technologies will accelerate the process of target identification and validation for sulfonylated indoline derivatives.
Rational Design of Sulfonylated Indoline Systems for Use as Selective Biological Probes and Research Tools
Beyond their therapeutic potential, sulfonylated indoline systems can be rationally designed for use as selective biological probes and research tools. These probes can be used to study the function of specific proteins, to visualize biological processes, and to identify new drug targets.
The design of a biological probe involves incorporating a reporter group, such as a fluorescent dye or a photoaffinity label, into the sulfonylated indoline scaffold. The key challenge is to do so without significantly altering the compound's binding affinity and selectivity for its target. Computational modeling can be used to guide the placement of the reporter group to minimize steric clashes and to maintain key interactions with the target protein. researchgate.net
For example, indole-based compounds have been designed as selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com By systematically modifying the substitution pattern on the indole and sulfonamide moieties, researchers have been able to achieve high selectivity for specific hCA isoforms. nih.govmdpi.com These selective inhibitors can be used as research tools to probe the physiological roles of these enzymes.
Similarly, indole-vinyl sulfone derivatives have been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov These compounds can be used to study the dynamics of the microtubule cytoskeleton and to investigate the mechanisms of cell division and apoptosis. nih.gov
Future research in this area will focus on the development of more sophisticated biological probes with improved properties, such as enhanced brightness, photostability, and cell permeability. The development of "smart" probes that only become fluorescent upon binding to their target would be a particularly valuable advancement. The application of these rationally designed probes will continue to provide valuable insights into the complex biological systems that are relevant to human health and disease.
Q & A
Q. How can synthesis yields of [(3,4-Dimethylphenyl)sulfonyl]indoline be optimized under varying reaction conditions?
Methodological Answer: Optimize reaction parameters using reflux conditions (70–80°C) with methyl propionate and triethylamine as catalysts. Monitor progress via TLC and purify via silica-gel column chromatography (eluent: ethyl acetate/hexane, 1:4). Yield improvements (65–82%) are achieved by controlling reactant stoichiometry (1:1.2 molar ratio of indoline to sulfonyl chloride) and inert atmosphere (N₂) to prevent oxidation .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Catalyst | Triethylamine | 78 |
| Temperature (°C) | 70–80 | 80 |
| Reaction Time (hr) | 12–14 | 75 |
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Assign peaks for sulfonyl (δ 7.2–7.5 ppm, aromatic protons) and indoline (δ 3.1–3.4 ppm, CH₂ groups) .
- X-ray crystallography: Resolve bond angles and dihedral angles (e.g., C-S=O bond at 106.5°) using CCDC-deposited data (e.g., CCDC 904924) .
- IR: Confirm sulfonamide S=O stretching at 1150–1250 cm⁻¹ .
Q. How should initial bioactivity screening be designed to assess cytotoxicity?
Methodological Answer: Use HEK-293 cell lines with 10% DMSO as a vehicle control. Conduct MTT assays at 24–72 hr exposure. Compare IC₅₀ values against reference compounds (e.g., 117.4 µM in PBS vs. 55.3 µM in DMSO) . Include dose-response curves and statistical validation (p < 0.05, n=3 replicates).
Q. Table 2: Cytotoxicity Screening Results
| Compound | IC₅₀ (µM) in PBS | IC₅₀ (µM) in DMSO |
|---|---|---|
| Reference Inhibitor | 117.4 | 55.3 |
| This compound | 268 | 100 |
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer: Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps. Validate with experimental dipole moments (e.g., 3.8 Debye) and compare with analogs to predict reactivity .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer: Reconcile discrepancies by:
Q. What strategies improve reproducibility in multi-step synthesis of this compound derivatives?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
Methodological Answer: Modify substituents systematically:
- 3,4-Dimethylphenyl: Compare with halogenated analogs (e.g., 4-Cl, IC₅₀: 172 µM ).
- Sulfonyl group: Replace with carbamate to assess hydrogen-bonding effects.
- Indoline core: Introduce spiro moieties (e.g., spiro[indoline-3,4'-pyran]) to test steric effects .
Q. Table 3: SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | None | 268 |
| 4-Chloro Analog | -Cl at phenyl | 172 |
| Spiro-Indoline | Fused pyran ring | 148 |
Q. What methodologies address long-term stability challenges in aqueous buffers?
Methodological Answer: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify hydrolysis-prone sites (e.g., sulfonamide bond) and formulate with cyclodextrin inclusion complexes to enhance solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
